molecular formula C20H37NO3 B14414289 2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid CAS No. 83826-18-0

2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid

Cat. No.: B14414289
CAS No.: 83826-18-0
M. Wt: 339.5 g/mol
InChI Key: QCTQPOCKQMMSMP-UHFFFAOYSA-N
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Description

2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid is a chemical compound with the molecular formula C20H37NO3 and a molecular weight of 339.513 g/mol It is known for its unique structure, which includes a diethylamino group, an oxoethyl group, and a tetradecenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid typically involves the reaction of diethylamine with a suitable precursor, such as a tetradecenoic acid derivative. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as triethylamine. The reaction proceeds through nucleophilic substitution, where the diethylamino group is introduced to the oxoethyl moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with enzymes or receptors, modulating their activity. The oxoethyl group may participate in redox reactions, influencing cellular processes. The tetradecenoic acid chain can interact with lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Dimethylamino)-2-oxoethyl]tetradec-4-enoic acid
  • 2-[2-(Diethylamino)-2-oxoethyl]hexadec-4-enoic acid
  • 2-[2-(Diethylamino)-2-oxoethyl]octadec-4-enoic acid

Uniqueness

2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid is unique due to its specific combination of functional groups and chain length. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its diethylamino group provides a balance between hydrophilicity and lipophilicity, enhancing its interaction with both aqueous and lipid environments .

Properties

CAS No.

83826-18-0

Molecular Formula

C20H37NO3

Molecular Weight

339.5 g/mol

IUPAC Name

2-[2-(diethylamino)-2-oxoethyl]tetradec-4-enoic acid

InChI

InChI=1S/C20H37NO3/c1-4-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(22)21(5-2)6-3/h14-15,18H,4-13,16-17H2,1-3H3,(H,23,24)

InChI Key

QCTQPOCKQMMSMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCC(CC(=O)N(CC)CC)C(=O)O

Origin of Product

United States

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